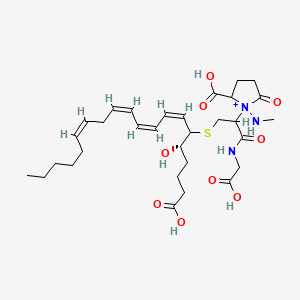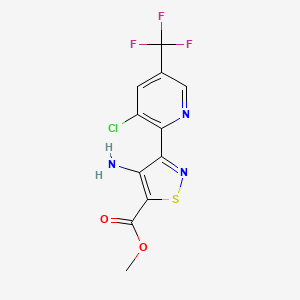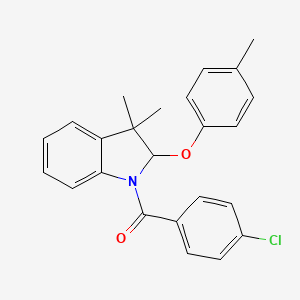
Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinine N,N’-Dioxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to introduce the N-oxide groups. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of Quinine N,N’-Dioxide follows similar principles but on a larger scale. The process involves the use of large reactors where quinine is oxidized using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Quinine N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the N-oxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized quinine derivatives.
Reduction: Quinine or partially reduced derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
科学的研究の応用
Quinine N,N’-Dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of Quinine N,N’-Dioxide involves its interaction with various molecular targets. The N-oxide groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of parasites or microbes. Additionally, the compound can interfere with the heme detoxification pathway in malaria parasites, similar to quinine .
類似化合物との比較
Similar Compounds
Quinine: The parent compound, lacks N-oxide groups.
Chloroquine: Another antimalarial drug, structurally different but with similar biological activity.
Mefloquine: A quinine derivative with different substituents, used as an antimalarial.
Uniqueness
Quinine N,N’-Dioxide is unique due to the presence of N-oxide groups, which impart distinct chemical and biological properties. These groups enhance its redox activity and potentially increase its efficacy against certain pathogens compared to its parent compound .
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+,22?/m0/s1 |
InChIキー |
BTIIQUQYRAFYJP-YFFAKUMASA-N |
異性体SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
正規SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)



